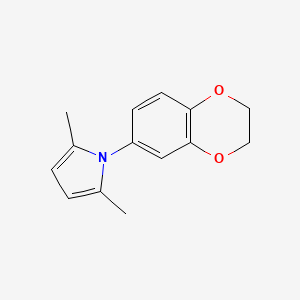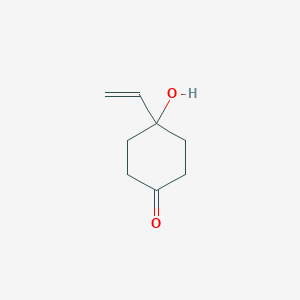
4-ethenyl-4-hydroxycyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-4-hydroxycyclohexan-1-one (4-EHCH) is an organic compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemical and physiological studies, and laboratory experiments. In
科学研究应用
4-ethenyl-4-hydroxycyclohexan-1-one is widely used in scientific research due to its versatility. It has been used in a variety of studies, including studies of biochemical and physiological processes, as well as laboratory experiments. It has been used as a model compound for studying enzyme-catalyzed reactions, as well as for studying the effects of drugs on biochemical and physiological processes. It has also been used in studies of the metabolism of drugs and xenobiotics, as well as in studies of the pharmacokinetics of drugs.
作用机制
The mechanism of action of 4-ethenyl-4-hydroxycyclohexan-1-one is not fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form by enzymes in the body. It is believed to be converted to 4-hydroxycyclohexan-1-one, which is then metabolized to other metabolites. These metabolites are thought to be responsible for the biochemical and physiological effects of 4-ethenyl-4-hydroxycyclohexan-1-one.
Biochemical and Physiological Effects
4-ethenyl-4-hydroxycyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. It has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurotransmission and melanin synthesis, respectively. Additionally, 4-ethenyl-4-hydroxycyclohexan-1-one has been shown to have anti-inflammatory and analgesic effects, as well as anticonvulsant and neuroprotective effects.
实验室实验的优点和局限性
4-ethenyl-4-hydroxycyclohexan-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable, making it suitable for use in a variety of studies. Additionally, 4-ethenyl-4-hydroxycyclohexan-1-one can be used to study the effects of drugs on biochemical and physiological processes, as well as to study the metabolism of drugs and xenobiotics.
However, there are also some limitations to using 4-ethenyl-4-hydroxycyclohexan-1-one in laboratory experiments. It is not as widely studied as other compounds, so there is less information available about its effects and mechanisms of action. Additionally, it is not as stable as other compounds, so it may degrade over time if not stored properly.
未来方向
There are several potential future directions for 4-ethenyl-4-hydroxycyclohexan-1-one research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its metabolism and pharmacokinetics, as well as its effects on drug metabolism and xenobiotic metabolism. Another potential direction is to develop new methods for synthesizing 4-ethenyl-4-hydroxycyclohexan-1-one, as well as new applications for its use in scientific research. Finally, further research could be conducted on the potential therapeutic applications of 4-ethenyl-4-hydroxycyclohexan-1-one, such as its use as an anti-inflammatory or analgesic.
合成方法
4-ethenyl-4-hydroxycyclohexan-1-one is synthesized through a series of chemical reactions, starting with the reaction of cyclohexanone and ethylene oxide. The reaction of cyclohexanone and ethylene oxide produces 4-hydroxycyclohexan-1-one, which is then reacted with ethylene glycol to form 4-ethenyl-4-hydroxycyclohexan-1-one. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at temperatures of around 60-80°C. The reaction is typically run in a solvent, such as dichloromethane, and the product is purified by recrystallization.
属性
IUPAC Name |
4-ethenyl-4-hydroxycyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10)5-3-7(9)4-6-8/h2,10H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPRWMTJOCUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCC(=O)CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethenyl-4-hydroxycyclohexan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

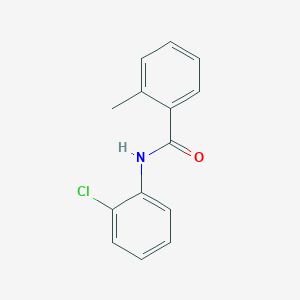



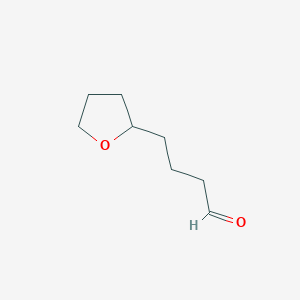
![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)
![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)
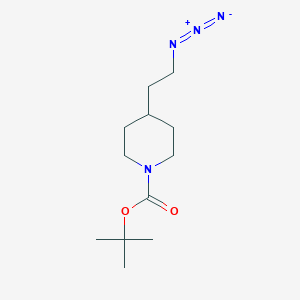
amine](/img/structure/B6611963.png)
